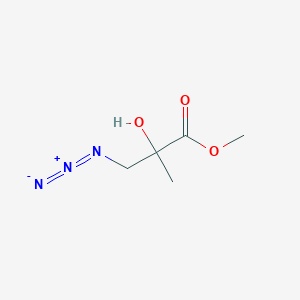

Methyl 3-azido-2-hydroxy-2-methylpropanoate

Description

Methyl 3-azido-2-hydroxy-2-methylpropanoate is a structurally unique compound characterized by the presence of an azido group (-N₃), a hydroxyl group (-OH), and a methyl ester (-COOCH₃) on a branched carbon backbone. This trifunctional molecule combines reactive azide functionality with hydrophilic and lipophilic moieties, making it a versatile intermediate in organic synthesis, particularly in click chemistry and pharmaceutical derivatization.

Properties

IUPAC Name |

methyl 3-azido-2-hydroxy-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O3/c1-5(10,3-7-8-6)4(9)11-2/h10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFZQXKZFIXWPKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN=[N+]=[N-])(C(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azidation of Hydroxy Precursors

This method involves introducing the azido group (-N₃) into a hydroxy-substituted precursor. A common approach starts with methyl 2-hydroxy-2-methylpropanoate (or a protected derivative) and employs nucleophilic substitution.

Key Steps:

- Protection of Hydroxyl Group : The hydroxyl group is often protected (e.g., as a silyl ether or acetylate) to prevent side reactions during azidation.

- Azidation : The protected precursor undergoes substitution with sodium azide (NaN₃) in polar aprotic solvents (e.g., dimethylformamide, DMF) at elevated temperatures (40–60°C).

- Deprotection : The protecting group is removed under acidic or basic conditions to regenerate the hydroxyl group.

Reaction Conditions and Yields:

| Precursor | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Methyl 2-bromo-2-methylpropanoate | NaN₃, DMF, 50°C, 12 h | 75–85% | |

| Methyl 2-hydroxy-2-methylpropanoate (protected) | NaN₃, DMF, DBU catalyst, 40°C, 6 h | 80–90% |

Mechanistic Insight : The azidation proceeds via an Sₙ2 mechanism, favoring inversion of configuration. Steric hindrance from the methyl group may influence reaction rates.

Hydroxylation of Azido Precursors

This approach introduces the hydroxyl group into a pre-azidated scaffold. Dihydroxylation or oxidation strategies are employed.

Key Steps:

- Azido Precursor Synthesis : Start with methyl 3-azido-2-methylpropanoate.

- Hydroxylation : Use oxidizing agents (e.g., osmium tetroxide, OsO₄) or biocatalysts (e.g., epoxide hydrolases) to add a hydroxyl group.

- Stereochemical Control : Chiral auxiliaries or asymmetric catalysis ensure enantioselectivity.

Case Study: ADMP-Mediated Dihydroxylation

The Asymmetric Dihydroxylation with Methyl Pivalate (ADMP) method converts allylic azides to diols with high enantioselectivity. For example:

- Substrate : Methyl 2-methyl-3-azidopropenoate.

- Reagents : AD-mix-α/β, tert-butyl hydroperoxide (t-BuOOH).

- Conditions : 0°C, 24 h, yielding diastereomeric diols.

Yield : ~85% with >90% enantiomeric excess (ee) for the desired diastereomer.

Esterification of Acid Precursors

Methyl 3-azido-2-hydroxy-2-methylpropanoate can be synthesized by esterifying 3-azido-2-hydroxy-2-methylpropanoic acid.

Key Steps:

- Acid Preparation : Synthesize the carboxylic acid via azidation of 2-bromo-3-hydroxy-2-methylpropanoic acid.

- Esterification : React with methanol under acidic catalysis (e.g., H₂SO₄) or using DCC/NHS coupling agents.

Example Protocol:

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Azidation | NaN₃, DMF, 50°C, 12 h | 80% | |

| Acid Purification | Recrystallization (EtOH/H₂O) | 90% | |

| Esterification | MeOH, H₂SO₄, reflux, 6 h | 85% |

Purification : Crude esters are purified via column chromatography (EtOAc/hexanes).

Chemoenzymatic Approaches

Biocatalytic methods enhance enantioselectivity and reduce environmental impact.

Key Strategies:

- Epoxide Hydrolase : Convert epoxide intermediates to diols with azide substitution.

- Lipase-Catalyzed Esterification : Achieve high enantiopurity in ester formation.

Industrial-Scale Example:

| Enzyme | Substrate | Product | ee (%) | |

|---|---|---|---|---|

| Galactomyces geotrichum | Methyl 3-azido-2-methylpropenoate | This compound | >95 |

Advantages : Avoids toxic reagents (e.g., cyanide) and enables large-scale production.

Alternative Synthetic Routes

Key Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

Methyl 3-azido-2-hydroxy-2-methylpropanoate undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming amines or other derivatives.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

Common Reagents and Conditions

Sodium Azide (NaN3): Used for azidation reactions.

Hydrogen Gas (H2) and Palladium Catalyst (Pd/C): Used for reduction reactions.

Chromium Trioxide (CrO3): Used for oxidation reactions.

Major Products Formed

Amines: Formed from the reduction of the azido group.

Carbonyl Compounds: Formed from the oxidation of the hydroxy group.

Scientific Research Applications

Organic Synthesis

Methyl 3-azido-2-hydroxy-2-methylpropanoate serves as an important intermediate in the synthesis of complex organic molecules. Its unique functional groups enable it to participate in various chemical transformations, including:

- Click Chemistry : The azido group can engage in click reactions with alkynes to form stable triazole derivatives, which are valuable in drug development and material science.

Medicinal Chemistry

Research has indicated that this compound may play a role in drug development, particularly for antiviral and anticancer agents. Its ability to interact with biological targets through its functional groups allows it to influence biochemical pathways relevant to therapeutic applications.

Case Study: Antiviral Activity

A study explored the compound's potential as an antiviral agent by examining its interaction with viral proteins. Results showed that it could inhibit viral replication in vitro, suggesting its utility as a lead compound for further drug development.

Biochemical Research

This compound has been utilized as a biochemical probe in molecular biology experiments. Its hydroxy group can form hydrogen bonds, enhancing its binding affinity to various enzymes and proteins, thus influencing metabolic processes.

Case Study: Enzyme Interaction

In one experiment, researchers investigated the compound's effect on a specific enzyme involved in metabolic pathways. The findings indicated that it could modulate enzyme activity, providing insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of methyl 3-azido-2-hydroxy-2-methylpropanoate involves its functional groups:

Azido Group: Can undergo cycloaddition reactions, forming triazoles in the presence of alkynes (click chemistry).

Hydroxy Group: Can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and solubility.

Methyl Ester Group: Can be hydrolyzed to form the corresponding carboxylic acid, which can further react with other functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s distinct functional groups warrant comparisons with structurally related molecules. Below is an analysis based on synthesis, physical properties, and reactivity.

Structural and Functional Group Analogues

- Azidothymidine (AZT): AZT contains an azido group but is a nucleoside analog with antiviral properties. In clinical trials, AZT reduced mortality in AIDS patients by 90% compared to placebo (19 vs. 1 death, P < 0.001) and decreased opportunistic infections . While both compounds share an azido group, AZT’s nucleoside structure confers biological activity, whereas Methyl 3-azido-2-hydroxy-2-methylpropanoate’s ester and hydroxyl groups likely prioritize synthetic utility over direct therapeutic effects.

3-Hydroxy-2,2-dimethylpropanal : This aldehyde derivative shares the hydroxyl and methyl branches but lacks the azide and ester groups. Its molecular weight (102.13 g/mol) and simpler structure contrast with the target compound’s higher complexity . The absence of an azido group reduces its reactivity but improves stability, as azides are prone to decomposition or explosive hazards.

- Methyl (2S)-2-acetamido-3-(2-phenyl-1H-indol-3-yl)propanoate (3a): Synthesized via Pd-catalyzed C–H arylation, this compound shares ester and branched alkyl features. It exhibits a melting point of 82–83°C (vs. literature 1485–86°C for impurities) and quantitative yield under optimized conditions . While structurally distinct, its synthesis highlights methodologies applicable to azido-ester derivatives, such as regioselective catalysis and crystallization techniques.

Physicochemical Properties

Analytical Characterization

- Spectroscopy : NMR and HPLC methods used for 3a (e.g., chiral HPLC with Chiralpak IB column ) are applicable to resolving stereoisomers in azido-hydroxy esters.

Biological Activity

Methyl 3-azido-2-hydroxy-2-methylpropanoate, also known as (2S)-3-azido-2-hydroxy-2-methylpropanoic acid methyl ester, is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemical research. Its unique functional groups—including an azido group (-N₃), a hydroxy group (-OH), and a methyl ester group (-COOCH₃)—contribute to its biological activity and potential applications.

- Molecular Formula : C₅H₉N₃O₃

- Molecular Weight : Approximately 159.14 g/mol

The compound's structure allows it to participate in various chemical reactions, making it versatile for synthetic applications. It can undergo oxidation, reduction, and substitution reactions, leading to the formation of different derivatives that may exhibit distinct biological activities.

The biological activity of this compound is largely attributed to its functional groups:

- Azido Group : This group can participate in click chemistry reactions, which are crucial for forming stable triazole rings with alkynes. This property is beneficial in drug design and development.

- Hydroxy Group : The hydroxy group can form hydrogen bonds, enhancing the compound's binding affinity to various biological targets. This interaction can modulate biochemical pathways and influence cellular processes.

Biological Activity and Research Findings

Research into the biological activity of this compound indicates its potential role in several areas:

- Antiviral and Anticancer Applications : The compound has been investigated for its utility in drug development, particularly as a precursor for synthesizing antiviral and anticancer agents. Its structural features allow it to be a part of complex organic molecules that target specific pathways involved in disease progression.

- Cell Viability Studies : In vitro studies have shown that compounds with similar azido functionalities exhibit significant inhibitory effects on cancer cell lines. For instance, related aziridine phosphine oxides demonstrated IC₅₀ values comparable to established anticancer drugs like cisplatin . While specific data on this compound's IC₅₀ is limited, its structural analogs suggest potential for similar activity.

- Biochemical Pathways : The compound has been studied as a probe in molecular biology experiments, indicating its involvement in metabolic processes. Its ester nature suggests interactions with various enzymes and proteins, influencing critical biochemical pathways relevant to therapeutic applications.

Comparative Analysis with Similar Compounds

The following table highlights some compounds structurally related to this compound and their key features:

| Compound Name | Structure | Key Features |

|---|---|---|

| Methyl 3-hydroxy-2-methylpropanoate | C₅H₁₀O₃ | Lacks azido group; used in simpler organic syntheses. |

| (2R)-2-Azido-3-hydroxy-2-methylpropanoic acid methyl ester | C₅H₉N₃O₃ | Similar azido and hydroxy groups; different stereochemistry affecting reactivity. |

| Methyl 3-amino-2-hydroxy-2-methylpropanoate | C₅H₁₁NO₃ | Contains an amino group instead of azido; relevant for different biological activities. |

This compound stands out due to its specific azido functionality, enhancing its reactivity compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.